molecular formula C5H10ClNO B1594031 Aziridine;2-(chloromethyl)oxirane CAS No. 68307-89-1

Aziridine;2-(chloromethyl)oxirane

Cat. No.: B1594031
CAS No.: 68307-89-1
M. Wt: 135.59 g/mol
InChI Key: RZEOGCQQWUAKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aziridine;2-(chloromethyl)oxirane: is a complex chemical compound formed through the reaction of aziridine homopolymers with epichlorohydrin. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity. Epichlorohydrin is an epoxide used in the production of various polymers and resins. The combination of these two compounds results in a polymer with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aziridine, homopolymer, reaction products with epichlorohydrin typically involves the polymerization of aziridine monomers followed by a reaction with epichlorohydrin. The polymerization of aziridine can be achieved through anionic or cationic ring-opening polymerization mechanisms . The reaction with epichlorohydrin is usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes. The aziridine monomers are polymerized using catalysts and initiators to form the homopolymer. This homopolymer is then reacted with epichlorohydrin under specific temperature and pressure conditions to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Aziridine;2-(chloromethyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Aziridine;2-(chloromethyl)oxirane have numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of aziridine, homopolymer, reaction products with epichlorohydrin involves the interaction of the polymer with specific molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is harnessed in applications such as cross-linking agents in coatings and adhesives .

Comparison with Similar Compounds

    Azetidine, homopolymer, reaction products with epichlorohydrin: Similar in structure and reactivity but with a four-membered ring instead of a three-membered ring.

    Polyethyleneimine: A polymer with similar applications but different structural properties.

Uniqueness: Aziridine;2-(chloromethyl)oxirane are unique due to the high reactivity of the aziridine ring, which imparts distinct properties to the polymer. This makes it particularly useful in applications requiring strong adhesion and cross-linking .

Properties

CAS No.

68307-89-1

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

aziridine;2-(chloromethyl)oxirane

InChI

InChI=1S/C3H5ClO.C2H5N/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;3H,1-2H2

InChI Key

RZEOGCQQWUAKHM-UHFFFAOYSA-N

SMILES

C1CN1.C1C(O1)CCl

Canonical SMILES

C1CN1.C1C(O1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.